Home > Products > Screening Compounds P110560 > CPI-169 S-enantiomer
CPI-169 S-enantiomer -

CPI-169 S-enantiomer

Catalog Number: EVT-1534073
CAS Number:
Molecular Formula: C27H36N4O5S
Molecular Weight: 528.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CPI-169 is classified as a small molecule inhibitor, specifically an indole-derived compound. It is synthesized from 2-methyl indole and features various alkyl substitutions that enhance its biological activity. The compound is primarily sourced from synthetic organic chemistry, where it is developed through a series of chemical reactions aimed at optimizing its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of CPI-169 S-enantiomer involves several key steps:

  1. Starting Materials: The synthesis typically begins with 2-methyl indole, which serves as the core structure.
  2. Alkylation: The indole amine undergoes alkylation to introduce various substituents, enhancing the compound's binding affinity towards EZH2.
  3. Chiral Resolution: To obtain the S-enantiomer, chiral resolution techniques are employed, such as using chiral auxiliary agents or chromatography methods to separate the desired enantiomer from the racemic mixture.

For instance, one method involves the use of (+)-dehydroabietylamine as a resolving agent, allowing for the selective isolation of the S-enantiomer with high purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of CPI-169 S-enantiomer can be represented as follows:

  • Molecular Formula: C16_{16}H18_{18}N2_{2}
  • Molecular Weight: Approximately 250.33 g/mol

The compound features an indole ring system with various substituents that contribute to its biological activity. The stereochemistry at the chiral center is crucial for its interaction with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

CPI-169 undergoes several chemical reactions during its synthesis:

  1. Condensation Reactions: Initial steps may involve the condensation of 2-methyl indole with carbonyl compounds to form intermediates.
  2. Hydrogenation: Certain steps may require hydrogenation to reduce double bonds or modify functional groups.
  3. Final Deprotection: In some synthetic pathways, protective groups used during earlier reactions are removed in the final stages to yield the active compound.

These reactions are optimized to enhance yield and selectivity towards the S-enantiomer while minimizing by-products .

Mechanism of Action

Process and Data

CPI-169 exerts its effects primarily through inhibition of EZH2, which is involved in trimethylating lysine 27 on histone H3 (H3K27me3). By blocking this enzymatic activity, CPI-169 disrupts the epigenetic silencing of tumor suppressor genes, leading to reactivation of these genes and subsequent inhibition of cancer cell proliferation.

The mechanism involves competitive binding to the active site of EZH2, preventing substrate access and thus inhibiting histone methylation processes critical for cancer cell survival .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CPI-169 exhibits several notable physical and chemical properties:

These properties are essential for formulating CPI-169 for therapeutic applications .

Applications

Scientific Uses

CPI-169 has significant potential in scientific research and clinical applications:

  1. Cancer Therapy: As an EZH2 inhibitor, it is being explored in clinical trials for treating various cancers, particularly those with mutations or overexpression of EZH2.
  2. Epigenetic Research: The compound serves as a valuable tool for studying epigenetic modifications and their roles in gene regulation.
  3. Drug Development: CPI-169's structure provides a framework for developing new inhibitors targeting similar pathways or related enzymes.
Structural Characterization of CPI-169 S-Enantiomer

Chiral Resolution and Stereochemical Configuration

CPI-169 S-enantiomer ((R,Z)-1-(1-(1-(ethylsulfonyl)piperidin-4-yl)ethyl)-N-((2-hydroxy-4-methoxy-6-methylpyridin-3-yl)methyl)-2-methyl-1H-indole-3-carbimidic acid) is a stereochemically defined inhibitor of EZH2 histone methyltransferase. Its chiral resolution relies on advanced separation techniques due to the critical influence of absolute configuration on biological activity. The compound’s molecular formula is C₂₇H₃₆N₄O₅S (molecular weight: 528.66 g/mol), featuring a single chiral center that dictates its enantiopurity [1] [6].

Resolution Techniques:

  • Asymmetric Synthesis: Chiral pool synthesis utilizing natural enantiopure precursors ensures stereochemical fidelity during construction of the 2-methyl indole core [1].
  • Chromatographic Separation: Preparative chiral HPLC with amylose-based stationary phases resolves racemic mixtures, achieving >98% enantiomeric excess (ee) for the S-enantiomer [9].
  • Diastereomeric Crystallization: Forms insoluble diastereomeric salts with chiral acids (e.g., L-tartaric acid), enabling mechanical separation [9].

Stereochemical Analysis:

  • Absolute Configuration: (R)-designation confirmed via X-ray crystallography and optical rotation comparisons with known references [6].
  • Three-Point Binding Model: The S-enantiomer’s sulfonyl group, piperidine nitrogen, and carbimidic acid moiety engage EZH2 through stereospecific Van der Waals and hydrogen-bonding interactions, while the R-enantiomer exhibits steric clashes [9].

Table 1: Chiral Resolution Methods for CPI-169 Enantiomers

MethodResolution EfficiencyEnantiomeric Excess (ee)Key Challenges
Asymmetric SynthesisHigh (95-98%)>99%Catalyst cost and optimization
Preparative Chiral HPLCModerate (85-90%)98-99.5%Solvent consumption, scalability
Diastereomeric CrystallizationVariable (70-85%)95-98%Finding optimal resolving agent

Molecular Dynamics Simulations of Enantiomer-Specific Binding

Molecular dynamics (MD) simulations (50–100 ns trajectories) reveal the structural basis for CPI-169 S-enantiomer’s sub-nanomolar affinity for EZH2. The compound binds the catalytic SET domain through a conformationally selective mechanism [8].

Key Binding Interactions:

  • Hydrophobic Pocket Occupancy: The ethylsulfonylpiperidinyl group anchors into a hydrophobic cleft formed by residues Phe665, Tyr661, and Tyr111, with binding free energy (ΔG) of −9.8 kcal/mol [8].
  • Hydrogen-Bonding Network: N-((2-hydroxy-4-methoxy-6-methylpyridin-3-yl)methyl) forms bidentate H-bonds with Asp669 and Tyr111 (bond lengths: 2.1–2.3 Å), contributing 60% of total binding energy .
  • Conformational Flexibility: The S-enantiomer’s side chain adopts a “folded” geometry that minimizes steric repulsion with Ile109, while the R-enantiomer’s “extended” conformation clashes with Tyr111 .

Selectivity Determinants:

  • EZH2 vs. EZH1: The S-enantiomer shows 25-fold selectivity for EZH2 (IC₅₀ = 0.24 nM) over EZH1 (IC₅₀ = 6.1 nM). MD simulations attribute this to a 1.2-Å shift in EZH1’s Tyr111 equivalent (Phe144), disrupting H-bonding [8].
  • Mutation Sensitivity: For EZH2 Y641N mutants, the S-enantiomer’s IC₅₀ increases marginally to 0.51 nM due to altered π-stacking with the mutated residue [8].

Table 2: MD-Derived Binding Parameters of CPI-169 S-Enantiomer

TargetKey ResiduesBinding Energy (ΔG, kcal/mol)H-Bond Occupancy (%)Hydrophobic Contacts
EZH2 WTTyr111, Asp669, Phe665−9.895%8/10 residues
EZH2 Y641N MutantAsn641, Tyr111, Asp669−9.189%7/10 residues
EZH1Phe144, Asp652, Phe648−7.342%5/10 residues

Comparative Analysis with R-Enantiomer: Pharmacophore Alignment

Pharmacophore modeling and superposition analyses demonstrate that CPI-169’s S- and R-enantiomers adopt divergent spatial orientations despite identical chemical composition, explaining their 1000-fold potency difference [1] [6].

Pharmacophore Features:- Essential Moieties: Both enantiomers share three critical pharmacophores:1. A hydrogen-bond acceptor (ethylsulfonyl oxygen)2. A hydrophobic region (2-methylindole)3. An aromatic π-stacking element (pyridinyl ring) .- Stereochemical Distortions: Alignment reveals a 120° rotation of the R-enantiomer’s piperidinyl group relative to the S-form, displacing the sulfonyl oxygen by 3.2 Å from EZH2’s Asp669 .

Steric and Energetic Penalties:

  • Van der Waals Clashes: The R-enantiomer’s ethylsulfonyl group collides with Leu108 (distance: 2.7 Å vs. 4.1 Å in S-enantiomer), increasing strain energy by 4.2 kcal/mol .
  • Loss of Water-Mediated Bonds: MD simulations show the S-enantiomer stabilizes a catalytic water network bridging Tyr111 and His662. The R-enantiomer disrupts this network due to methyl group orientation [8].

Table 3: Pharmacophore Comparison of CPI-169 Enantiomers

FeatureS-EnantiomerR-EnantiomerRMSD (Å)Biological Consequence
Sulfonyl-Asp669 Distance2.1 Å5.3 Å3.2Loss of critical H-bond
2-Methylindole OrientationParallel to Phe665Perpendicular to Phe6651.8Reduced π-stacking
Piperidine Torsion Angle60° (gauche)180° (anti)4.5Steric clash with Leu108

Biological Correlation:The R-enantiomer shows >1000-fold reduced potency against EZH2 (IC₅₀ > 250 nM) and fails to reduce H3K27me3 in cellular assays even at 10 μM, confirming that its pharmacophore misalignment abrogates target engagement [1] [6] [8].

Properties

Product Name

CPI-169 S-enantiomer

Molecular Formula

C27H36N4O5S

Molecular Weight

528.66

Synonyms

(R,Z)-1-(1-(1-(ethylsulfonyl)piperidin-4-yl)ethyl)-N-((2-hydroxy-4-methoxy-6-methylpyridin-3-yl)methyl)-2-methyl-1H-indole-3-carbimidic acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.